N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide is a compound characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a propionamide group. Imidazole derivatives are widely recognized for their diverse biological activities and are prevalent in pharmaceuticals and agrochemicals. This compound's IUPAC name is N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide, and it has the chemical formula with a molecular weight of 273.37 g/mol .
The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide typically involves several steps:
The molecular structure of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide features:
The compound's InChI code is InChI=1S/C14H17N3OS/c1-2-13(18)15-8-9-19-14-16-10-12(17-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18)(H,16,17) .
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide can undergo several chemical reactions:
Common reagents include:
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide typically appears as a solid at room temperature and has a melting point that varies based on purity and synthesis conditions.
Key chemical properties include:
Relevant data includes its molecular weight (273.37 g/mol), density (estimated around 1.25 g/cm³), and specific heat capacity which may vary depending on the formulation .
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide has several scientific applications:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7